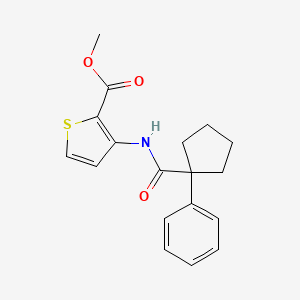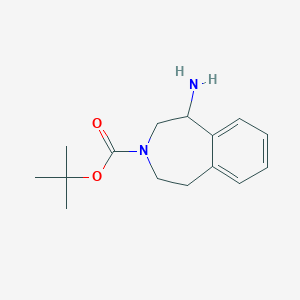
Impurity A of Bifenthrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Impurity A of Bifenthrin is a byproduct formed during the synthesis of Bifenthrin, a widely used pyrethroid insecticide. Bifenthrin is known for its effectiveness in controlling a broad spectrum of pests in agriculture and public health. Impurity A, while not the primary focus of Bifenthrin production, is significant due to its potential impact on the purity and efficacy of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Impurity A typically occurs during the production of Bifenthrin. Bifenthrin is synthesized through the esterification of 2-methylbiphenyl-3-ylmethanol with (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. During this process, various side reactions can lead to the formation of impurities, including Impurity A .
Industrial Production Methods
In industrial settings, the production of Bifenthrin involves several steps, including the preparation of intermediates, esterification, and purification. Impurity A is typically formed during the esterification step and can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
化学反応の分析
Types of Reactions
Impurity A of Bifenthrin can undergo various chemical reactions, including:
Oxidation: Impurity A can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Impurity A into less complex molecules.
Substitution: Substitution reactions can replace functional groups in Impurity A with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Impurity A can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
Impurity A of Bifenthrin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Bifenthrin.
Biology: Studied for its potential biological activity and effects on non-target organisms.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Used in the development of improved synthesis and purification methods for Bifenthrin.
作用機序
The mechanism of action of Impurity A is not as well-studied as that of Bifenthrin. it is believed to interact with similar molecular targets, such as voltage-gated sodium channels in insects. This interaction can disrupt normal nerve function, leading to paralysis and death of the target pests .
類似化合物との比較
Similar Compounds
Impurity A can be compared with other impurities formed during the synthesis of pyrethroid insecticides, such as:
Impurity B of Bifenthrin: Another byproduct with similar chemical properties.
Impurity C of Bifenthrin: Formed through different side reactions during synthesis.
TFP Anhydride: A related impurity identified in the production of Bifenthrin.
Uniqueness
Impurity A is unique due to its specific formation pathway and its potential impact on the overall purity and efficacy of Bifenthrin. Understanding and controlling the formation of Impurity A is crucial for producing high-quality Bifenthrin with minimal impurities .
特性
IUPAC Name |
2-(2-methyl-3-phenylphenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-13(10-11-16)8-5-9-15(12)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJJCTDJGALULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide](/img/structure/B2682495.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682497.png)





![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2682508.png)
